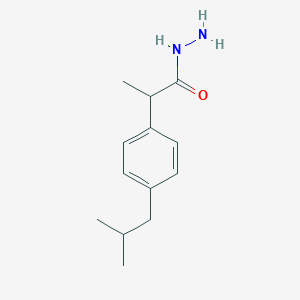

2-(4-Isobutylphenyl)propanohydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDPFQDYGHWBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371520 | |

| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127222-69-9 | |

| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(4-Isobutylphenyl)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-isobutylphenyl)propanohydrazide, a hydrazide derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document collates available data on its chemical structure, physical properties, synthesis, and spectral characteristics. Furthermore, it delves into its biological activities, particularly its potential as an anti-inflammatory and antimicrobial agent, and discusses its proposed mechanism of action. Detailed experimental protocols for its synthesis and relevant biological assays are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as ibuprofen hydrazide, is a solid crystalline substance. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanehydrazide | [1] |

| Synonyms | Ibuprofen hydrazide, 2-(4-Isobutylphenyl)propionic acid hydrazide | [2][3] |

| CAS Number | 127222-69-9 | [2][3] |

| Molecular Formula | C13H20N2O | [2][3] |

| Molecular Weight | 220.31 g/mol | [2][3] |

| Melting Point | 76 °C | [2] |

| Boiling Point (Predicted) | 395.8 ± 21.0 °C | [2] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.01 ± 0.50 | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, and acetonitrile.[4] Very low solubility in water.[5] |

Spectral Data

The structural characterization of this compound is typically confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The presence of the hydrazide functional group is indicated by the N-H stretching vibrations. The carbonyl (C=O) stretching vibration from the amide group is also a key diagnostic peak.

-

N-H stretching: Bands typically appear in the region of 3200-3400 cm⁻¹.

-

C=O stretching (Amide I): A strong absorption band is observed around 1638-1666 cm⁻¹.[6][7]

-

N-H bending (Amide II): This band is usually found near 1550 cm⁻¹.

-

Aromatic C-H stretching: Peaks are observed above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks are observed below 3000 cm⁻¹.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

-

Aromatic protons (C₆H₄): Signals for the para-substituted benzene ring typically appear as two doublets in the range of δ 7.0-7.3 ppm.

-

CH group (methine proton alpha to carbonyl): A quartet is usually observed around δ 3.5 ppm.

-

CH₂ group (isobutyl): A doublet is expected around δ 2.4 ppm.

-

CH group (isobutyl): A multiplet is typically seen around δ 1.8 ppm.

-

CH₃ groups (isobutyl): A doublet for the two methyl groups of the isobutyl moiety appears around δ 0.9 ppm.

-

CH₃ group (alpha to carbonyl): A doublet is observed around δ 1.3-1.5 ppm.

-

NH and NH₂ protons: These signals can be broad and their chemical shifts can vary depending on the solvent and concentration. They are often observed in the region of δ 4.2 (NH₂) and δ 8.0-9.5 (NH) ppm and can be confirmed by D₂O exchange.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves a two-step process starting from ibuprofen.

Synthesis Workflow

References

- 1. ClinPGx [clinpgx.org]

- 2. impactfactor.org [impactfactor.org]

- 3. 127222-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ibuprofen Synthesis [doc.comsol.com]

- 7. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]

A Technical Guide to 2-(4-Isobutylphenyl)propanohydrazide: Synthesis, Characterization, and Applications

Abstract: This document provides a comprehensive technical overview of 2-(4-Isobutylphenyl)propanohydrazide, a key chemical intermediate derived from the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. It details the compound's physicochemical properties, synthesis protocols, and characterization data. Furthermore, this guide explores its primary application as a precursor for synthesizing a variety of derivatives, including Schiff bases and heterocyclic compounds, which exhibit significant anti-inflammatory, antibacterial, and analgesic properties. Detailed experimental methodologies, quantitative data, and graphical representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, also known as ibuprofen hydrazide, is a hydrazide derivative of ibuprofen. While ibuprofen itself is a widely used NSAID, its carboxylic acid group can be chemically modified to produce derivatives with potentially enhanced or novel biological activities and reduced side effects. The synthesis of this compound is a critical first step in this derivatization process. This compound serves as a versatile building block for creating a wide array of molecules, such as Schiff bases, oxadiazoles, thiazolidinones, and triazoles.[1] These derivatives have been extensively studied for their therapeutic potential, demonstrating enhanced anti-inflammatory, analgesic, and antimicrobial activities.[2][3][4] This guide consolidates the available technical information on its synthesis, properties, and the biological evaluation of its subsequent derivatives.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. These identifiers are crucial for regulatory, procurement, and research documentation purposes.

| Property | Value | Reference |

| CAS Number | 127222-69-9 | [5][6] |

| Molecular Formula | C13H20N2O | [7][6] |

| Molecular Weight | 220.31 g/mol | [7] |

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanehydrazide | [6] |

| Synonyms | Ibuprofen hydrazide, 2-[4-(Isobutyl)phenyl]propionyl hydrazide | [7] |

| Appearance | White solid mass | |

| Melting Point | 159 °C (for a derivative, IA) | [8] |

Synthesis and Characterization

The synthesis of this compound is typically a two-step process starting from ibuprofen. The initial step involves the conversion of ibuprofen's carboxylic acid group into a more reactive intermediate, such as an acid chloride or an ester, followed by reaction with hydrazine hydrate.

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate [2]

-

Step 1: Synthesis of (4-Isobutylphenyl)acetyl Chloride (Compound 1)

-

A mixture of ibuprofen (0.01 mole) and thionyl chloride (0.02 mole) is refluxed at approximately 60-70°C until the generation of gas bubbles ceases.

-

The excess thionyl chloride is removed using a rotary evaporator to yield (4-isobutylphenyl)acetyl chloride.

-

-

Step 2: Synthesis of this compound (Compound 2)

-

To a stirred solution of the acid chloride (0.005 mole) in dry benzene (15 mL), a solution of hydrazine hydrate (0.005 mole) is added dropwise.

-

The mixture is refluxed for approximately 4 hours.

-

After cooling, the benzene is removed by evaporation. The resulting product is collected and can be recrystallized from an appropriate solvent.

-

Protocol 2: Synthesis via Ester Intermediate [9]

-

Step 1: Synthesis of Ibuprofen Ester (NS1)

-

Ibuprofen is esterified with methanol in the presence of concentrated sulfuric acid under microwave irradiation for 10 minutes. This process yields the ibuprofen ester with a high yield (approximately 84%).

-

-

Step 2: Synthesis of this compound (NS2)

-

The purified ibuprofen ester (in mmol concentration) is added to a reflux condenser.

-

A calculated mmol concentration of hydrazine monohydrate is added using ethanol (50 mL) as a solvent.

-

The reaction is refluxed until completion, which is monitored by thin-layer chromatography (TLC).

-

The formation of a white solid mass indicates the formation of the desired hydrazide product, which is then purified using distilled water and dried. An 86% yield is reported for this step.[9]

-

Characterization Data

The structure of the synthesized compound and its derivatives is confirmed using various spectroscopic methods. Below are typical spectral data reported in the literature.

Table 2: FT-IR Spectral Data for Ibuprofen Hydrazide and a Schiff's Base Derivative [2]

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Ibuprofen Hydrazide | N-H (Amine) | 3283 - 3268 |

| C=O (Amide) | 1624 - 1617 | |

| Schiff's Base Derivative (3a) | N-H (Amide) | 3270 |

| C=N (Imine) | 1620 |

Table 3: ¹H NMR Spectral Data for a Schiff's Base Derivative (3a) [2]

| Proton | Chemical Shift (δ, ppm) |

| N=CH (Imine proton) | 8.54 (singlet) |

Biological Activity and Applications

This compound is primarily used as an intermediate to synthesize compounds with enhanced pharmacological profiles. These derivatives often show improved anti-inflammatory, analgesic, and antibacterial activities compared to the parent ibuprofen molecule.

Anti-inflammatory and Analgesic Activity

Many derivatives of ibuprofen hydrazide have been synthesized and evaluated for their anti-inflammatory and pain-suppressing effects. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.

-

Post-Operative Pain Suppression: A hydrazide derivative of ibuprofen demonstrated a marked dose-dependent suppression of acute post-operative pain in mice.[9] At a dose of 30 mg/kg, the effect was comparable to standard drugs like ibuprofen and ketoprofen.[9]

-

Chronic Inflammatory Pain: In a chronic inflammatory pain model induced by Complete Freund's Adjuvant (CFA), the hydrazide derivative showed a significant dose-dependent anti-allodynic effect.[9]

-

COX-2 Inhibition: Metal complexes of an ibuprofen hydrazide derivative were synthesized and showed superior binding energies to the COX-2 enzyme compared to ibuprofen alone, suggesting higher efficacy as COX-2 inhibitors.[8]

Table 4: Quantitative Anti-inflammatory and Analgesic Data [9]

| Assay | Compound | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Significance (P-value) |

| Acute Post-Operative Pain | Hydrazide Derivative | 1 | 2.300 ± 0.23 | - |

| 3 | 2.900 ± 0.31 | - | ||

| 10 | 4.00 ± 0.45 | < 0.01 | ||

| 30 | 5.800 ± 0.34 | < 0.001 | ||

| Chronic Inflammatory Pain | Hydrazide Derivative | 10 | - | < 0.01 |

| 30 | - | < 0.001 |

Antibacterial Activity

Derivatives synthesized from this compound, particularly Schiff's bases, have been screened for their antibacterial properties against various bacterial strains.

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method) [2]

-

Bacterial cultures are streaked onto nutrient agar plates.

-

Wells (6 mm in diameter) are created in the agar using a sterile cork borer.

-

A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

-

A standard antibiotic (e.g., Ampicillin) is used as a positive control.

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each well is measured in millimeters (mm) to determine the antibacterial activity.

Table 5: Antibacterial Activity of Ibuprofen Hydrazide Derivatives (Zone of Inhibition in mm) [2]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| Schiff's Base (3a) | 12 | 14 | 11 | 10 |

| Schiff's Base (3b) | 13 | 15 | 12 | 11 |

| Schiff's Base (3c) | 14 | 16 | 13 | 12 |

| Ampicillin (Control) | 25 | 27 | 24 | 22 |

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general synthetic route from ibuprofen to its hydrazide and subsequent Schiff base derivatives.

Caption: Synthetic pathway from ibuprofen to its hydrazide and Schiff base derivatives.

Mechanism of Action: COX Enzyme Inhibition

Ibuprofen and its derivatives primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. Synthesis, Characterization, and biological activity of some Heterocyclic compounds that derived from Ibuprofen [ejchem.journals.ekb.eg]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 127222-69-9|2-(4-Isobutylphenyl)propanehydrazide|BLD Pharm [bldpharm.com]

- 6. This compound | C13H20N2O | CID 2736674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 127222-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 2-(4-Isobutylphenyl)propanohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-(4-isobutylphenyl)propanohydrazide, a hydrazide derivative of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing its synthesis and providing a thorough, albeit predictive, analysis of its spectral characteristics.

Spectroscopic Data

Due to the limited availability of public domain raw spectral data for this compound, the following tables present predicted data based on the analysis of its constituent functional groups and comparison with the known spectral data of its parent compound, ibuprofen, and related hydrazides. These tables are designed for easy comparison and interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.18 | d | 2H | Ar-H |

| ~ 7.08 | d | 2H | Ar-H |

| ~ 4.0 (broad s) | 2H | -NH₂ | |

| ~ 3.50 | q | 1H | -CH(CH₃)- |

| ~ 2.43 | d | 2H | -CH₂-CH(CH₃)₂ |

| ~ 1.84 | m | 1H | -CH(CH₃)₂ |

| ~ 1.48 | d | 3H | -CH(CH₃)- |

| ~ 0.89 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175.0 | C=O |

| ~ 140.5 | Ar-C |

| ~ 138.0 | Ar-C |

| ~ 129.2 | Ar-CH |

| ~ 127.5 | Ar-CH |

| ~ 45.0 | -CH₂- |

| ~ 44.5 | -CH- |

| ~ 30.2 | -CH- |

| ~ 22.4 | -CH(CH₃)₂ |

| ~ 18.5 | -CH(CH₃)- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretch (Hydrazide) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch |

| ~ 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1600 | Medium | N-H Bend (Amide II) |

| 1450 - 1500 | Medium | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 220.16 | High | [M]⁺ (Molecular Ion) |

| 161.10 | High | [M - NHNH₂]⁺ |

| 119.09 | Medium | [C₉H₁₁]⁺ |

| 91.05 | Medium | [C₇H₇]⁺ |

Experimental Protocols

The following sections detail the synthetic procedure for this compound and the general methodologies for its spectroscopic characterization.

Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of hydrazides from esters.[1]

Materials:

-

Ethyl 2-(4-isobutylphenyl)propanoate (Ethyl Ibuprofenate)

-

Hydrazine Hydrate (80-99%)

-

Absolute Ethanol

-

Deionized Water

Procedure:

-

A mixture of ethyl 2-(4-isobutylphenyl)propanoate (1 equivalent) and an excess of hydrazine hydrate (2-3 equivalents) is dissolved in absolute ethanol.

-

The reaction mixture is refluxed for 8-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is treated with ice-cold water to precipitate the solid product.

-

The white solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹), and their intensities are noted.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

The following diagram illustrates the synthetic workflow for preparing this compound from its parent compound, ibuprofen.

Caption: Synthetic pathway of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ibuprofen Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ibuprofen hydrazide, a key intermediate in the synthesis of various derivatives of the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the synthesis of ibuprofen hydrazide, presents its NMR spectral data in a clear and comparative format, and outlines the experimental protocols for both its preparation and spectroscopic analysis.

Introduction

Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a cornerstone of pain and inflammation management. Modification of its carboxyl group is a common strategy in drug development to enhance efficacy, reduce gastrointestinal side effects, or develop novel drug delivery systems. Ibuprofen hydrazide serves as a versatile precursor for the synthesis of a wide array of derivatives, including hydrazones, oxadiazoles, and other heterocyclic compounds with potential therapeutic activities. Accurate characterization of this intermediate by spectroscopic methods is paramount for ensuring the purity and structural integrity of subsequent drug candidates. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Synthesis of Ibuprofen Hydrazide

Ibuprofen hydrazide is typically synthesized from ibuprofen ethyl ester via hydrazinolysis. The overall reaction scheme is a two-step process starting from ibuprofen.

Step 1: Esterification of Ibuprofen

Ibuprofen is first converted to its ethyl ester to activate the carboxylic acid moiety for the subsequent reaction with hydrazine.

Step 2: Hydrazinolysis of Ibuprofen Ethyl Ester

The purified ibuprofen ethyl ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield ibuprofen hydrazide.

Experimental Protocols

Synthesis of Ibuprofen Ethyl Ester

A mixture of ibuprofen (0.01 mol, 2.06 g) and absolute ethanol (20 mL) is placed in a round-bottomed flask. A catalytic amount of sulfuric acid (approximately 0.5 mL) is added dropwise with stirring. The resulting solution is refluxed for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and neutralized to pH 8 with a 10% aqueous solution of sodium bicarbonate. The product is then extracted with dichloromethane (3 x 10 mL), and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield ibuprofen ethyl ester as a pale yellow oil.[1]

Synthesis of Ibuprofen Hydrazide

Ibuprofen ethyl ester (0.02 mol) is dissolved in absolute ethanol (30 mL) in a 100 mL round-bottomed flask. To this solution, hydrazine hydrate (99%, 0.1 mL) is added. The reaction mixture is then refluxed for 10 to 12 hours.[1][2] The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated to approximately one-quarter of its initial volume. The concentrated solution is then poured into ice-cold water, which causes the precipitation of ibuprofen hydrazide as a white solid. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[1][3]

NMR Spectroscopic Analysis

A general protocol for the acquisition of NMR spectra for ibuprofen hydrazide is as follows:

Sample Preparation: A sample of ibuprofen hydrazide (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz or 600 MHz.

¹H NMR Acquisition Parameters (General):

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (General):

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on a Bruker instrument).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A range of approximately -10 to 200 ppm.

-

Temperature: 298 K.

Data Presentation

The ¹H and ¹³C NMR spectral data for ibuprofen hydrazide, recorded in DMSO-d₆, are summarized in the tables below. The numbering of the atoms in the ibuprofen hydrazide structure is provided for assignment purposes.

Structure of Ibuprofen Hydrazide with Atom Numbering:

A diagram illustrating the chemical structure of Ibuprofen Hydrazide with atom numbering for NMR assignments.

Table 1: ¹H NMR Data for Ibuprofen Hydrazide in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.23 | s | 1H | -NH- |

| 7.16 | d, J=7.8 Hz | 2H | Ar-H (H-2', H-6') |

| 7.09 | d, J=7.8 Hz | 2H | Ar-H (H-3', H-5') |

| 3.74 | q, J=7.2 Hz | 1H | -CH- (H-2) |

| 2.40 | d, J=7.2 Hz | 2H | -CH₂- (H-1'') |

| 1.79 | m | 1H | -CH- (H-2'') |

| 1.36 | d, J=7.2 Hz | 3H | -CH₃ (H-3) |

| 0.84 | d, J=6.6 Hz | 6H | -CH₃ x 2 (H-3'') |

s = singlet, d = doublet, q = quartet, m = multiplet[3]

Table 2: ¹³C NMR Data for Ibuprofen Hydrazide in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 174.44 | C=O (C-1) |

| 139.83 | Ar-C (C-4') |

| 137.92 | Ar-C (C-1') |

| 129.13 | Ar-CH (C-3', C-5') |

| 127.07 | Ar-CH (C-2', C-6') |

| 44.22 | -CH₂- (C-1'') |

| 44.03 | -CH- (C-2) |

| 29.61 | -CH- (C-2'') |

| 22.20 | -CH₃ x 2 (C-3'') |

| 18.60 | -CH₃ (C-3) |

Visualizations

The logical workflow for the synthesis and characterization of ibuprofen hydrazide is depicted in the following diagram.

References

An In-depth Technical Guide to the Mechanism of Action of Ibuprofen Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of ibuprofen and its derivatives, focusing on their interaction with cyclooxygenase (COX) enzymes. It includes quantitative data on their inhibitory effects, detailed experimental protocols for assessing their activity, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever, while thromboxane A2 stimulates platelet aggregation.[1]

The therapeutic effects of ibuprofen are largely attributed to the inhibition of COX-2, which is induced during inflammation and leads to a decrease in the synthesis of prostaglandins that mediate these responses.[1][4] Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with some of the common side effects of ibuprofen, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the gastric mucosa.[1][4]

Ibuprofen is administered as a racemic mixture, with the S-enantiomer being the more potent inhibitor of COX enzymes.[2][5] The R-enantiomer can be converted to the S-enantiomer in the body.[3] Beyond COX inhibition, ibuprofen has been shown to modulate the activity of immune cells, reduce the production of inflammatory cytokines, and inhibit the generation of free radicals.[[“]]

Ibuprofen Derivatives: Targeting COX-2 Selectivity

Research has focused on developing ibuprofen derivatives with increased selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[7][8] These efforts often involve modifying the ibuprofen scaffold to enhance its binding affinity for the active site of the COX-2 enzyme.[7] For instance, the incorporation of a 4-amino pyrazole ring into the ibuprofen structure has been explored to improve COX-2 selectivity.[7] Molecular docking studies are instrumental in designing and evaluating these novel derivatives for their potential as selective COX-2 inhibitors.[8]

Quantitative Analysis of COX Inhibition

The potency of ibuprofen and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is often used to express the selectivity of a compound for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) | Reference |

| S-Ibuprofen | 2.1 | 1.6 | 0.76 | [5] |

| Ibuprofen (Racemic) | - | - | - | - |

| Derivative 1a | - | - | - | [7] |

| Derivative 8 | - | - | - | [7] |

Note: Specific IC50 values for racemic ibuprofen and the cited derivatives were not available in the provided search results. The table is structured to accommodate such data as it becomes available.

Signaling Pathway of Ibuprofen Action

The primary signaling pathway affected by ibuprofen is the arachidonic acid cascade. The following diagram illustrates the points of inhibition by ibuprofen and its derivatives.

Caption: Inhibition of COX-1 and COX-2 by Ibuprofen in the Arachidonic Acid Pathway.

Experimental Protocols for COX Inhibition Assays

The following are generalized protocols for in vitro assays to determine the inhibitory activity of compounds against COX-1 and COX-2.

This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzymes.

Caption: Workflow for an In Vitro COX Inhibition Assay.

-

Reaction Mixture Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), 100 µM hematin, and 40 mM L-epinephrine.

-

Enzyme Addition: Add a specific amount of purified ovine COX-1 or COX-2 enzyme (e.g., 0.1-0.2 µg).

-

Enzyme Incubation: Incubate the mixture at room temperature for 2 minutes.

-

Inhibitor Addition: Add the test compound dissolved in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes. Control reactions will contain only DMSO.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.

-

Internal Standard: Add a known amount of a deuterated prostaglandin standard (e.g., d4-PGE2) to each sample.

-

Analysis: Quantify the amount of PGE2 produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: Determine the percent inhibition by comparing the PGE2 produced in the presence of the inhibitor to the control. IC50 values are calculated from a dose-response curve.

This high-throughput assay detects the generation of PGG2, another product of the COX enzyme, using a fluorometric probe.

Detailed Methodology: [11][12]

-

Assay Preparation: The assay is typically performed in a microplate format. The reaction mixture includes a reaction buffer, heme, and a fluorometric probe.

-

Enzyme and Inhibitor Addition: Add the COX-1 or COX-2 enzyme and varying concentrations of the test compound or vehicle to the wells.

-

Reaction Initiation: Start the reaction by adding arachidonic acid.

-

Signal Detection: The generation of PGG2 is detected by measuring the fluorescence at an excitation/emission wavelength of 535/587 nm using a microplate reader.

-

Data Analysis: The percent inhibition is calculated based on the fluorescence signal in the presence of the inhibitor compared to the control.

Conclusion

Ibuprofen and its derivatives remain a cornerstone of pain and inflammation management. The fundamental mechanism of action revolves around the inhibition of COX enzymes. The development of novel derivatives with enhanced COX-2 selectivity is a promising strategy to improve the safety profile of this class of drugs. The experimental protocols outlined in this guide provide a framework for the continued evaluation and discovery of more effective and safer anti-inflammatory agents.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibuprofen Mechanism Of Action - Consensus Academic Search Engine [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COX Inhibition Assay. [bio-protocol.org]

- 11. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Diverse Biological Activities of Hydrazide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Possessing the characteristic -C(=O)NHNH- functional group, these molecules exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principal biological activities of hydrazide compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity

Hydrazide derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling cascades.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide (15) | MDA-MB-231 (Breast) | <30% viability at 10 µM | [1] |

| Quinoline-hydrazide 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [1] |

| Kelly (Neuroblastoma) | 2.4 | [1] | |

| Quinoline-hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [1] |

| Kelly (Neuroblastoma) | 1.3 | [1] | |

| MCF-7 (Breast) | 14.1 | [1] | |

| MDA-MB-231 (Breast) | 18.8 | [1] | |

| 4-methoxy salicylaldehyde hydrazone 12 | K-562 (Leukemia) | 0.03 | [2] |

| 4-methoxy salicylaldehyde hydrazone 14 | K-562 (Leukemia) | 0.05 | [2] |

| Tetracaine hydrazide-hydrazone 2f | Colo-205 (Colon) | 50.0 (24h), 46.0 (48h) | [3] |

| Tetracaine hydrazide-hydrazone 2m | Colo-205 (Colon) | 20.5 (24h), 17.0 (48h) | [3] |

| Tetracaine hydrazide-hydrazone 2k | HepG2 (Liver) | 30.5 (24h), 14.8 (48h) | [3] |

| Tetracaine hydrazide-hydrazone 2s | HepG2 (Liver) | 20.8 (24h), 14.4 (48h) | [3] |

| Hydrazide-hydrazone derivative 11 | HCT-116 (Colon) | 2.5 ± 0.81 | [4] |

| Hydrazide-hydrazone derivative 5b | HCT-116 (Colon) | 3.2 ± 1.1 | [4] |

| Hydrazide-hydrazone derivative 13 | HCT-116 (Colon) | 3.7 ± 1.0 | [4] |

| Quinoline amidrazone derivative 1 | A549 (Lung) | 43.1 | [5] |

| MCF-7 (Breast) | 59.1 | [5] | |

| Nitroquinoline fused arylhydrazone 4 | A549 (Lung) | 15.3–15.8 | [5] |

| Hydrazide-hydrazone 3h | PC-3 (Prostate) | 1.32 | [6] |

| MCF-7 (Breast) | 2.99 | [6] | |

| HT-29 (Colon) | 1.71 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Hydrazide compound stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well microplates

-

Target cancer cell line

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hydrazide compound in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used for the stock solution) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways in Anticancer Activity

Hydrazide compounds can induce apoptosis through the activation of intrinsic and extrinsic pathways. One identified mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.

ROS/JNK-mediated apoptosis induced by hydrazide compounds.

Some hydrazide derivatives have also been shown to induce apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 kinases, and the p53 pathway.

MAPK and p53 signaling in hydrazide-induced apoptosis.

Antimicrobial Activity

Hydrazide derivatives exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential enzymes or disruption of cell wall synthesis.

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazone 3 | P. aeruginosa | 0.39 ± 0.02 | [7] |

| S. aureus | 0.78 ± 0.01 | [7] | |

| Nitrofurazone analogue 8 | B. subtilis ATCC 6633 | < 1 | [7] |

| S. epidermidis ATCC 12228 | < 1 | [7] | |

| Nitrofurazone analogue 9 | B. subtilis ATCC 6633 | < 1 | [7] |

| S. epidermidis ATCC 12228 | < 1 | [7] | |

| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95–7.81 | [7] |

| s-Triazine derivative 19 | E. coli | 12.5 | [7] |

| S. aureus | 6.25 | [7] | |

| MRSA1 | 3.125 | [7] | |

| 1,2-dihydropyrimidine derivative 21 | M. luteus | 0.08 | [8] |

| Methylthiadiazole hydrazone 26 | B. subtilis | 6.25 | [8] |

| Methylthiadiazole hydrazone 27 | B. subtilis | 6.25 | [8] |

| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazone 24 | Gram-positive bacteria | 0.48–15.62 | [9] |

| 1,2,3-thiadiazole derivative 28 | Staphylococcus spp. | 1.95 | [9] |

| Hydrazide hydrazone 5c | B. subtilis ATCC 6051 | 2.5 | [10] |

| Hydrazide hydrazone 5f | E. coli ATCC 25922 | 2.5 | [10] |

| K. pneumoniae ATCC 13883 | 2.5 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Hydrazide compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microplates

-

Sterile saline

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the hydrazide compound in the broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Further dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Several hydrazide derivatives have been reported to possess significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents.

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (h) | Reference |

| N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride (D1) | 50 | 40 | 1 | [10] |

| 100 | 32.7 | 2 | [10] | |

| 100 | 33.4 | 3 | [10] | |

| Nicotinic acid (3-nitro-benzylidene)-hydrazide (IV) | 20 | 37.29 | 4 | [8] |

| 50 | 34.17 | 4 | [8] | |

| Nicotinic acid (2-nitro-benzylidene)-hydrazide (III) | 20 | 35.73 | 4 | [8] |

| 50 | 25.12 | 4 | [8] | |

| (naphthalen-1-yloxy)-acetic acid [1-(2-bromo-4-cyano-phenyl)- ethylidene]-hydrazide (VI) | 50 | 20.90 | 4 | [8] |

| Hydrazide 3a | - | Good activity | - | [11] |

| Hydrazide 3b | - | Good activity | - | [11] |

| Hydrazide 3d | - | Good activity | - | [11] |

| 1,3,5-triazine derivative 1 | 200 | 96.31 | 4 | [12] |

| 1,3,5-triazine derivative 3 | 200 | 99.69 | 4 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Hydrazide compound

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., saline, or a suitable solvent for the compound)

-

Plethysmometer or calipers

-

Laboratory rats or mice

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the hydrazide compound.

-

Compound Administration: Administer the vehicle, standard drug, or hydrazide compound to the respective animal groups, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some hydrazide derivatives are linked to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

Inhibition of the NF-κB signaling pathway by hydrazide compounds.

Antioxidant Activity

Many hydrazide compounds exhibit antioxidant properties by scavenging free radicals, which are implicated in various pathological conditions.

Quantitative Data for Antioxidant Activity

| Compound/Derivative | IC50 (µM) - DPPH Assay | Reference |

| 2,4,6-trichlorophenylhydrazine Schiff base 17 | 4.05 ± 0.06 | [13] |

| 2,4,6-trichlorophenylhydrazine Schiff base 28 | >4.05 | [13] |

| 2,4,6-trichlorophenylhydrazine Schiff base 18 | >4.05 | [13] |

| Coumarin derivative 3 | 11.69 | [14] |

| Catechol hydrazinyl-thiazole derivative (CHT) | 3.28-fold lower than trolox | [15] |

| Indene-hydrazide conjugate SD-42 | Potent activity | [1] |

| Indene-hydrazide conjugate SD-30 | Reasonable activity | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.

Materials:

-

Hydrazide compound stock solution

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the hydrazide compound in the chosen solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution to a fixed volume of the DPPH solution. Include a control well with the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of scavenging percentage against compound concentration.

Enzyme Inhibition

Hydrazide derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy.

Quantitative Data for Acetylcholinesterase Inhibition

| Compound/Derivative | IC50 (µM) | Reference |

| Indene-hydrazide SD-30 | 13.86 ± 0.163 | [1] |

| Indene-hydrazide SD-24 | 40.43 ± 0.067 | [1] |

| Homogentisic acid (HGA) | 7.16 µmol/µmol AChE | [9] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative 6h | 0.00365 | [16] |

| 1,4-bisphenylhydrazone derivatives | Varies | [17] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Materials:

-

Hydrazide compound stock solution

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add phosphate buffer, the hydrazide compound at various concentrations, and the AChE solution. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Add DTNB and then the substrate ATCI to all wells to start the reaction.

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm kinetically or at a fixed time point.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Activity

Certain hydrazide derivatives have shown promising activity against various viruses, including influenza.

Quantitative Data for Antiviral Activity

| Compound/Derivative | Virus Strain | EC50 (µM) | Reference |

| Aryl benzoyl hydrazide 10b | H5N1 | 0.009 - 0.034 | [18] |

| Aryl benzoyl hydrazide 11q | H1N1, Influenza B | Nanomolar range | [18] |

| BF-30 | Influenza A/Beijing/32/92 (H3N2) | 7.4 | [19] |

| Influenza A/FM/1/47 (H1N1) | 5.2 | [19] | |

| Oseltamivir-resistant H1N1 (H275Y) | 18.9 | [19] | |

| Pyrazine/pyridine derivative 4j | A/HK/68 (H3N2) | 3.5 | [20] |

| A/PR/8/34 (H1N1) | 7.5 | [20] | |

| Pyrazine derivative 8 | A/PR/8/34 (H1N1) | 2.82 | [21] |

| ZX1109 (Oseltamivir-resistant H1N1) | 3.45 | [21] | |

| B/Florida/78/2015 | 0.54 | [21] |

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in virus-induced plaques.

Materials:

-

Hydrazide compound

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium and supplements

-

Agarose or other overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer: Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution and Adsorption: Prepare serial dilutions of the influenza virus. Adsorb the virus onto the cell monolayer for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the hydrazide compound and low-melting-point agarose.

-

Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.

Synthesis of Hydrazide-Hydrazone Derivatives

A common and straightforward method for synthesizing hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an aldehyde or a ketone.

General synthesis of hydrazide-hydrazones.

This guide provides a foundational understanding of the significant biological activities of hydrazide compounds. The diverse pharmacological profiles of these molecules underscore their potential as scaffolds for the design and development of new drugs to combat a wide range of diseases. Further research into their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic efficacy and safety.

References

- 1. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 13. dpph assay ic50: Topics by Science.gov [science.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Ibuprofen hydrazide synonyms and nomenclature

An In-depth Technical Guide to Ibuprofen Hydrazide: Synonyms, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibuprofen hydrazide, a key intermediate in the synthesis of various derivatives with potential therapeutic applications. This document details its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

Ibuprofen hydrazide is known by several names in scientific literature and chemical databases. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in research and development.

| Identifier Type | Value |

| Systematic (IUPAC) Name | 2-[4-(2-methylpropyl)phenyl]propanehydrazide |

| CAS Number | 127222-69-9 |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

Below is a list of commonly encountered synonyms for Ibuprofen hydrazide:

-

2-[4-(Isobutyl)phenyl]propionyl hydrazide[2]

-

2-[4-(2-Methylpropyl)phenyl]propanehydrazide[1]

-

Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, hydrazide[2]

-

α-Methyl-4-(2-methylpropyl)benzeneacetic acid hydrazide[2]

-

Ibuprofen-hydrazide[3]

Physicochemical Properties

The following table summarizes key physicochemical data for Ibuprofen hydrazide, compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 73-74 °C | [4] |

| 75-78 °C | [5] | |

| 108-110 °C | [6] | |

| Appearance | White crystalline solid/powder | [4][5] |

| Solubility | Soluble in alcohols, DMSO, and DMF | [2] |

Note: The variation in melting point may be attributed to different polymorphic forms or impurities.

Experimental Protocol: Synthesis of Ibuprofen Hydrazide

This section provides a detailed methodology for the synthesis of Ibuprofen hydrazide from Ibuprofen ethyl ester, a common and efficient route.

3.1. Materials and Reagents

-

Ibuprofen ethyl ester

-

Hydrazine hydrate (98-100%)

-

Absolute ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator (optional)

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ibuprofen ethyl ester (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2 to 4 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 10-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude Ibuprofen hydrazide.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product, for instance, in a desiccator under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[5]

3.3. Characterization

The identity and purity of the synthesized Ibuprofen hydrazide can be confirmed by various analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of Ibuprofen hydrazide exhibits characteristic absorption bands. For the N-H stretching vibrations of the hydrazide group, look for bands around 3208-3313 cm⁻¹. The C=O stretching of the amide will appear around 1684-1685 cm⁻¹.[4][5]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides detailed structural information. Key expected signals include those for the aromatic protons, the protons of the isobutyl group, the methine proton, and the protons of the hydrazide NH and NH₂ groups. For example, in DMSO-d⁶, the NH₂ protons may appear as a broad singlet.[6]

-

Melting Point Analysis: The melting point of the synthesized compound should be determined and compared with the literature values. A sharp melting range indicates high purity.

Synthesis Pathway

The synthesis of Ibuprofen hydrazide from Ibuprofen is a two-step process involving an initial esterification followed by hydrazinolysis. This pathway is illustrated in the diagram below.

Caption: Synthesis of Ibuprofen Hydrazide from Ibuprofen.

References

- 1. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]

An In-depth Technical Guide to 2-(4-Isobutylphenyl)propanohydrazide: Synthesis, Structure, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Isobutylphenyl)propanohydrazide, a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and biological properties. Detailed experimental protocols for its synthesis and evaluation of its anti-inflammatory and antibacterial activities are presented. Quantitative data from relevant studies are summarized for comparative analysis. Furthermore, this guide elucidates the likely mechanism of action of this compound through the inhibition of cyclooxygenase (COX) enzymes, a key pathway in inflammation, and provides a visual representation of this signaling cascade.

Molecular Structure and Chemical Properties

This compound is a hydrazide derivative of ibuprofen. The core structure consists of a phenyl ring substituted with an isobutyl group and a propanohydrazide moiety.

Chemical Identifiers:

-

IUPAC Name: 2-[4-(2-methylpropyl)phenyl]propanehydrazide[1]

-

Molecular Formula: C₁₃H₂₀N₂O[2]

-

Molecular Weight: 220.31 g/mol [2]

The presence of the hydrazide functional group (-CONHNH₂) makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 76 °C | [2] |

| Boiling Point (Predicted) | 395.8 ± 21.0 °C | [2] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.01 ± 0.50 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from ibuprofen. The first step involves the esterification of ibuprofen, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Ethyl Ester)

-

Dissolve ibuprofen (0.028 moles) in absolute ethanol (100 mL).

-

While stirring, add concentrated sulfuric acid (0.5 mL) dropwise over 10 minutes.

-

Reflux the mixture for 8 hours at approximately 77°C. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and neutralize with a 10% (w/v) sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with ethyl acetate.

-

The resulting yellowish oil is the ibuprofen ethyl ester.

Step 2: Synthesis of this compound

-

To a solution of ibuprofen ethyl ester (0.013 moles) in absolute ethanol (25 mL), add hydrazine hydrate (100%, 3 mL, 0.064 moles).

-

Reflux the mixture for 22 hours at 78°C, monitoring the reaction by TLC.

-

Upon completion, allow the solution to cool.

-

Remove the excess solvent under reduced pressure.

-

Add crushed ice to the residue to precipitate the product.

-

Filter the precipitate, wash it several times with distilled water, and then dry it.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a white powder.[3]

Biological Activities and Mechanism of Action

This compound and its derivatives have been investigated for a range of biological activities, primarily focusing on their anti-inflammatory and antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of ibuprofen and its derivatives is well-documented. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By inhibiting COX enzymes, this compound is believed to reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory role of this compound on COX enzymes.

References

An In-depth Technical Guide to the Discovery and History of Ibuprofen Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is one of the most widely used medications globally for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its discovery marked a significant milestone in the quest for safer and better-tolerated alternatives to aspirin. This technical guide provides a comprehensive overview of the discovery and history of ibuprofen and its derivatives, with a focus on the scientific and technical aspects relevant to researchers and drug development professionals. We will delve into the original and modern synthetic routes, the development of key derivatives, their mechanism of action, and the experimental protocols used to evaluate their efficacy.

The Discovery of Ibuprofen: A Quest for a Safer Analgesic

The journey to discover ibuprofen began in the 1950s at the research department of the Boots Pure Drug Company in Nottingham, UK.[2] The primary goal was to develop a new drug for the long-term treatment of rheumatoid arthritis that would be as effective as aspirin but with a superior safety profile, particularly concerning gastrointestinal side effects.

A team led by pharmacologist Dr. Stewart Adams and organic chemist Dr. John Nicholson embarked on this challenge.[3] After screening over 600 compounds, their research on phenylpropionic acids led to the identification of 2-(4-isobutylphenyl)propionic acid. The patent for this compound, later named ibuprofen, was filed in 1961.[1]

The name "ibuprofen" is derived from the chemical structure: i sobu tyl-pro pionic acid-phen yl.[1] After successful clinical trials, ibuprofen was first launched as a prescription drug, Brufen®, in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.[4] It was subsequently approved in the United States in 1974.

Synthesis of Ibuprofen

The commercial synthesis of ibuprofen has evolved significantly, moving from a less efficient six-step process to a more atom-economical three-step "green" synthesis.

The Original Boots Company Synthesis

The initial synthesis of ibuprofen developed by the Boots Company was a six-step process with a low atom economy of about 40%.[5][6]

Experimental Workflow for the Boots Synthesis of Ibuprofen

Caption: A workflow diagram of the original six-step Boots synthesis of ibuprofen.

The Greener BHC Company Synthesis

In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a more environmentally friendly and efficient three-step synthesis.[7] This process has a significantly higher atom economy of around 77% (or 99% if the acetic acid byproduct is recovered).[8]

Experimental Workflow for the BHC Green Synthesis of Ibuprofen

Caption: A workflow diagram of the more efficient three-step BHC green synthesis of ibuprofen.

Ibuprofen Derivatives: Enhancing Efficacy and Safety

Research into ibuprofen derivatives has primarily focused on two areas: isolating the more active enantiomer and modifying the carboxylic acid group to reduce gastrointestinal toxicity and improve other pharmacological properties.

Dexibuprofen: The Active Enantiomer

Ibuprofen is a chiral molecule and is commercially available as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity, however, resides almost exclusively in the (S)-(+)-enantiomer, also known as dexibuprofen .[9] The (R)-(-)-enantiomer is largely inactive but can be converted in vivo to the active (S)-(+)-form by an isomerase enzyme.[1]

The development of dexibuprofen as a single-enantiomer drug offers the potential for a better therapeutic index, with similar efficacy at a lower dose compared to racemic ibuprofen, potentially reducing the metabolic load and side effects. The separation of the enantiomers can be achieved through processes like diastereomeric crystallization using a chiral resolving agent such as N-alkyl-D-glucamine.[10][11]

Derivatives with Modified Carboxyl Group

The free carboxylic acid moiety of ibuprofen is largely responsible for its gastrointestinal side effects. Consequently, significant research has been dedicated to synthesizing derivatives with a modified carboxyl group to mask its acidity until after absorption. These prodrugs are designed to be converted to the active ibuprofen in the body. Common modifications include the formation of:

-

Esters: Ibuprofen can be esterified with various alcohols to produce ester prodrugs.[12]

-

Amides: Amide derivatives have been synthesized by reacting ibuprofen with amines.[13]

-

Other Heterocyclic Derivatives: The carboxyl group has been incorporated into various heterocyclic rings to create novel derivatives with potentially enhanced anti-inflammatory or other biological activities.

Mechanism of Action: The Cyclooxygenase Pathway

Ibuprofen and its derivatives exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.

The anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable gastrointestinal side effects are primarily due to the inhibition of COX-1. Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1]

The Cyclooxygenase Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway and the site of action of ibuprofen.

Caption: The cyclooxygenase signaling pathway illustrating the conversion of arachidonic acid to prostanoids and the inhibitory action of ibuprofen on COX-1 and COX-2.

Quantitative Data

The following tables summarize key quantitative data for ibuprofen and some of its derivatives.

Table 1: Physicochemical Properties of Ibuprofen and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/L) | logP |

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 75-78 | 21 | 3.97 |

| Dexibuprofen | C₁₃H₁₈O₂ | 206.28 | 50-54 | 54 | 3.97 |

| Ibuprofen Methyl Ester | C₁₄H₂₀O₂ | 220.31 | - | Low | 4.54 |

| Ibuprofen Ethyl Ester | C₁₅H₂₂O₂ | 234.33 | - | Low | 5.06 |

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity (IC₅₀ values)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| (S)-(+)-Ibuprofen | 2.5 | 25 | 10 |

| (R)-(-)-Ibuprofen | >1000 | >1000 | - |

| Racemic Ibuprofen | 13[1] | 370[1] | 28.5 |

| Ibuprofen Derivative 3b[14] | 3.2 | 16.5 | 5.1 |

| Ibuprofen Derivative 3k[14] | 1.8 | 48.2 | 26.8 |

Table 3: In Vivo Anti-inflammatory Activity of Ibuprofen Derivatives in Carrageenan-Induced Paw Edema in Rats

| Compound (Dose) | % Inhibition of Edema (3h) |

| Ibuprofen (50 mg/kg) | 55.6 |

| Ibuprofen Derivative 5[15] | 62.1 |

| Ibuprofen Derivative 6[15] | 58.4 |

| Ibuprofen Derivative 7[15] | 65.3 |

| Ibuprofen Derivative 8[15] | 60.2 |

Experimental Protocols

The following are detailed protocols for two common in vivo assays used to evaluate the anti-inflammatory and analgesic properties of NSAIDs.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a widely used and reproducible model of acute inflammation.

Objective: To assess the ability of a test compound to reduce edema induced by carrageenan in the rat paw.

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile 0.9% saline

-

Test compound (e.g., ibuprofen derivative) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., indomethacin, 10 mg/kg)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, reference drug, or test compound orally by gavage.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This test is a chemical-induced pain model used to screen for peripheral analgesic activity.[3]

Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

-

Male Swiss albino mice (20-25 g)

-

0.6% (v/v) acetic acid solution in distilled water

-

Test compound (e.g., ibuprofen derivative) dissolved or suspended in a suitable vehicle

-

Reference drug (e.g., aspirin, 100 mg/kg)

-

Oral gavage needles

-

Stopwatch

Procedure:

-

Fast the animals for 2-3 hours before the experiment with free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups.

-

Administer the vehicle, reference drug, or test compound orally by gavage.

-

Thirty minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately place each mouse in an individual observation cage.

-

Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10 minutes.[3]

-

Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Conclusion